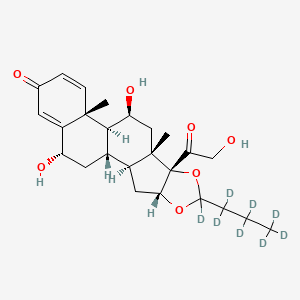
6alpha-Hydroxy Budesonide-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6alpha-Hydroxy Budesonide-d8 is a deuterium-labeled derivative of 6alpha-Hydroxy Budesonide. It is a synthetic glucocorticoid used primarily in research settings. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Hydroxy Budesonide-d8 involves multiple steps, starting from the parent compound, Budesonide. The process includes selective hydroxylation at the 6alpha position and subsequent deuterium labeling. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired hydroxylation and isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
6alpha-Hydroxy Budesonide-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of this compound, which are useful in further research and development .
Wissenschaftliche Forschungsanwendungen
6alpha-Hydroxy Budesonide-d8 has a wide range of applications in scientific research:
Wirkmechanismus
6alpha-Hydroxy Budesonide-d8 exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This results in anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and inflammatory mediators, and the pathways involved are primarily related to the suppression of the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6beta-Hydroxy Budesonide-d8: Another hydroxylated derivative with similar applications but differing in the position of the hydroxyl group.
Budesonide-d8: The deuterium-labeled parent compound without the hydroxylation at the 6alpha position.
Uniqueness
6alpha-Hydroxy Budesonide-d8 is unique due to its specific hydroxylation at the 6alpha position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives. This makes it particularly valuable in research focused on understanding the detailed mechanisms of glucocorticoid action .
Eigenschaften
Molekularformel |
C25H34O7 |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19S)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D |
InChI-Schlüssel |
JBVVDXJXIDYDMF-PPOHZHOJSA-N |
Isomerische SMILES |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















